molecular formula C16H14ClNO4S B13254214 Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B13254214
M. Wt: 351.8 g/mol
InChI Key: YMSLOHQXRMCLFM-UHFFFAOYSA-N
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Description

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, a chlorosulfonyl group, and a dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 7-hydroxy-2,3-dihydro-1H-indole-1-carboxylate with chlorosulfonic acid to introduce the chlorosulfonyl group. This reaction is usually carried out under controlled temperature conditions to prevent decomposition of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.

    Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted indole derivatives.

Scientific Research Applications

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to the compound’s biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to its combination of a benzyl group, a chlorosulfonyl group, and an indole moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds.

Biological Activity

Benzyl 7-(chlorosulfonyl)-2,3-dihydro-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H14_{14}ClNO4_4S
  • Molecular Weight : 351.8 g/mol

The presence of the chlorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications .

Mechanisms of Biological Activity

This compound exhibits a range of biological activities attributed to its structural characteristics. The chlorosulfonyl group allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.

Anticancer Activity

Research has indicated that indole derivatives, including this compound, can exhibit anticancer properties. For instance, studies have shown that related indole compounds can induce apoptosis and autophagy in cancer cells by targeting lysosomes . The mechanism often involves the modulation of signaling pathways that control cell survival and death.

Study 1: Antitumor Effects

A study focused on indole derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on cancer cell migration and proliferation. Specifically, compounds were tested in vitro against various cancer cell lines, showing IC50 values indicative of potent activity .

Study 2: Mechanistic Insights

Another investigation into the biological activity of indole derivatives revealed that they could activate specific cellular pathways leading to apoptosis in hepatocellular carcinoma cells. This study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other indole derivatives is useful. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
Benzyl 5-(chlorosulfonyl)-1H-indole-1-carboxylateSimilar indole structure with chlorosulfonyl groupAnticancer activity
Ethyl 5-chloro-1H-indole-2-carboxylateIndole structure with ethoxy groupModerate antimicrobial activity
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidineIndole with bromine substituentEnhanced biological activity due to pyrrolidine moiety

This comparative analysis indicates that while many indole derivatives exhibit biological activities, the chlorosulfonyl group in this compound may confer unique reactivity and potency against specific biological targets.

Properties

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8 g/mol

IUPAC Name

benzyl 7-chlorosulfonyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H14ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-8H,9-11H2

InChI Key

YMSLOHQXRMCLFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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